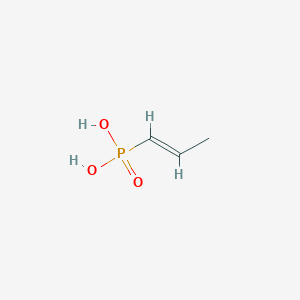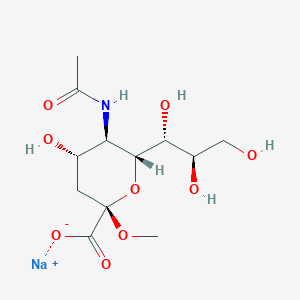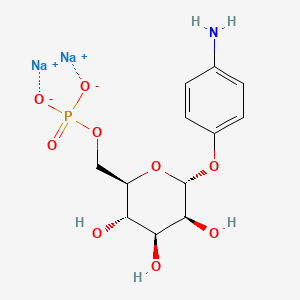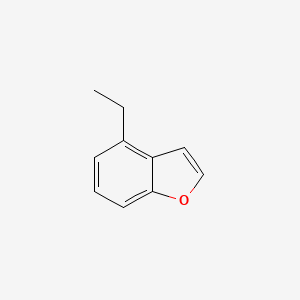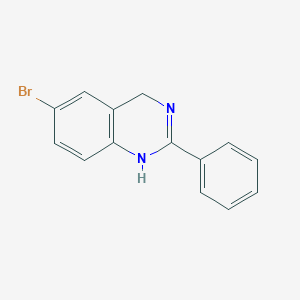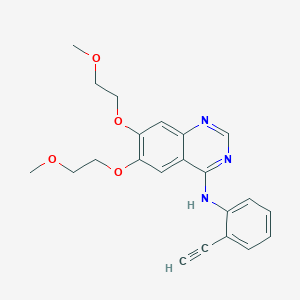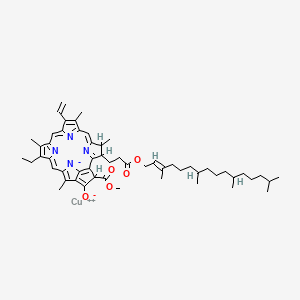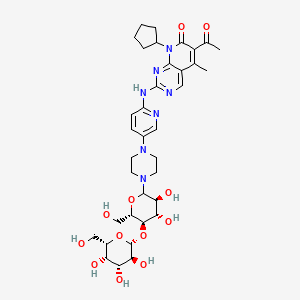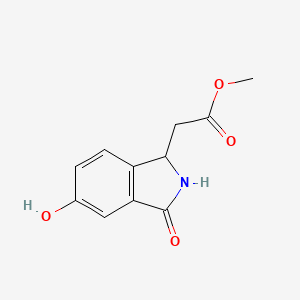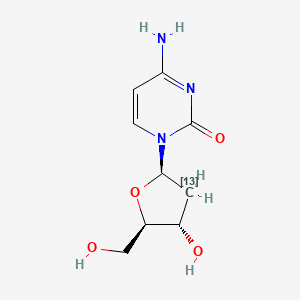
2'-Deoxycytidine-2'-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxycytidine-2’-13C is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 2’-deoxycytidine, a nucleoside component of DNA, where the carbon at the 2’ position of the deoxyribose sugar is replaced with the carbon-13 isotope. This labeling allows for detailed studies of metabolic pathways and molecular interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine-2’-13C typically involves the incorporation of carbon-13 into the deoxyribose sugar, followed by the attachment of the cytosine base. The process can be complex and requires precise control of reaction conditions to ensure the correct placement of the isotope.
Industrial Production Methods
Industrial production of 2’-Deoxycytidine-2’-13C involves large-scale synthesis using advanced techniques such as isotope exchange reactions and enzymatic synthesis. These methods ensure high purity and yield, making the compound suitable for various research applications.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxycytidine-2’-13C undergoes several types of chemical reactions, including:
Oxidation: Conversion to 2’-deoxyuridine.
Reduction: Formation of dihydro derivatives.
Substitution: Replacement of functional groups on the cytosine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include 2’-deoxyuridine, dihydro derivatives, and substituted cytosine compounds. These products are often used in further research to study DNA synthesis and repair mechanisms.
Wissenschaftliche Forschungsanwendungen
2’-Deoxycytidine-2’-13C has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of nucleoside metabolism.
Biology: Helps in studying DNA synthesis, repair, and replication processes.
Medicine: Utilized in the development of antiviral and anticancer therapies by understanding the incorporation and effects of nucleoside analogs.
Industry: Employed in the production of labeled compounds for pharmaceutical research and development.
Wirkmechanismus
The mechanism of action of 2’-Deoxycytidine-2’-13C involves its incorporation into DNA during replication. The carbon-13 label allows researchers to track its incorporation and study the effects on DNA synthesis and repair. Molecular targets include DNA polymerases and other enzymes involved in nucleoside metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxycytidine: The unlabeled parent compound.
2’-Deoxyuridine: A similar nucleoside with a different base.
5-Aza-2’-deoxycytidine: A nucleoside analog used in cancer therapy.
Uniqueness
2’-Deoxycytidine-2’-13C is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in research compared to its unlabeled and other labeled counterparts.
Eigenschaften
Molekularformel |
C9H13N3O4 |
|---|---|
Molekulargewicht |
228.21 g/mol |
IUPAC-Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i3+1 |
InChI-Schlüssel |
CKTSBUTUHBMZGZ-SARLRRDISA-N |
Isomerische SMILES |
[13CH2]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[1-(1H-imidazol-5-yl)ethyl]pyridin-2-yl]methanol](/img/structure/B13855005.png)

